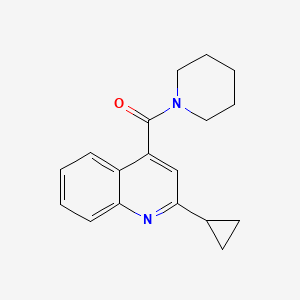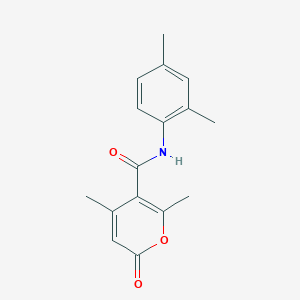
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone, also known as CPQM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CPQM belongs to the class of piperidine-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood. However, studies have suggested that (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exerts its pharmacological effects by interacting with specific receptors in the body, including dopamine receptors, sigma receptors, and cannabinoid receptors. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to modulate the activity of these receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has also been shown to possess analgesic properties by modulating the activity of pain receptors in the body. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to possess antipsychotic properties by modulating the activity of dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. One potential avenue of research is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone's anticancer properties warrant further investigation, particularly in the development of novel cancer therapies. Furthermore, the mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood, and further research is needed to elucidate its pharmacological effects. Finally, the synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can be optimized to improve its yield and purity, making it a more attractive candidate for drug development.
Conclusion
In conclusion, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is a promising compound with potential applications in drug development. Its synthesis method is complex but can be optimized to improve its yield and purity. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to elucidate the mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone and optimize its synthesis for drug development.
Synthesemethoden
The synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone involves several steps, starting with the reaction of 2-cyclopropylquinoline with piperidine in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. The synthesis process is complex and requires expertise in organic chemistry. However, the yield of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(2-cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-10-4-1-5-11-20)15-12-17(13-8-9-13)19-16-7-3-2-6-14(15)16/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWYVGKOEUYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)

![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)

![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)




![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)
